molecular formula C9H10BBrO4 B14032805 (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid

(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid

Cat. No.: B14032805
M. Wt: 272.89 g/mol
InChI Key: MRCQFOHSVQFYRQ-UHFFFAOYSA-N
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Description

(4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromo group at the 4-position and an ethoxycarbonyl group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of 4-bromo-3-iodobenzoic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Bromo-3-(ethoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .

Properties

Molecular Formula

C9H10BBrO4

Molecular Weight

272.89 g/mol

IUPAC Name

(4-bromo-3-ethoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C9H10BBrO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3

InChI Key

MRCQFOHSVQFYRQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Br)C(=O)OCC)(O)O

Origin of Product

United States

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